Ethyl 2-(2-methoxy-4-methylphenoxy)acetate
Overview
Description
Ethyl 2-(2-methoxy-4-methylphenoxy)acetate is an organic compound belonging to the class of esters. It is characterized by the presence of an ethyl group attached to the acetate moiety, which is further connected to a phenoxy group substituted with methoxy and methyl groups. This compound is often used in chemical synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-methoxy-4-methylphenoxy)acetate can be synthesized through the esterification of 2-(2-methoxy-4-methylphenoxy)acetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methoxy-4-methylphenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(2-methoxy-4-methylphenoxy)acetic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Hydrolysis: 2-(2-methoxy-4-methylphenoxy)acetic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 2-(2-methoxy-4-methylphenoxy)acetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving the interaction of esters with biological systems.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methoxy-4-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active phenoxyacetic acid derivative, which can then interact with biological targets. The methoxy and methyl groups on the phenoxy ring can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Ethyl 2-(2-methoxy-4-methylphenoxy)acetate can be compared with other similar compounds, such as:
Ethyl 2-(2-methoxyphenoxy)acetate: Lacks the methyl group on the phenoxy ring, which can affect its reactivity and applications.
Ethyl 2-(4-methoxyphenyl)acetate: Has the methoxy group in a different position, leading to different chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(2-methoxy-4-methylphenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-15-12(13)8-16-10-6-5-9(2)7-11(10)14-3/h5-7H,4,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMYOTMQBJMRNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589542 | |
Record name | Ethyl (2-methoxy-4-methylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667399-57-7 | |
Record name | Ethyl (2-methoxy-4-methylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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